Bethanechol-d6 (chloride) is a deuterium-labeled derivative of Bethanechol chloride, which is a well-known parasympathomimetic agent. This compound primarily acts as a muscarinic acetylcholine receptor agonist, stimulating the parasympathetic nervous system. It is particularly useful in scientific research for pharmacokinetic studies and therapeutic drug monitoring due to its labeled nature, which allows for precise tracking in biological systems.
Bethanechol-d6 (chloride) is synthesized from methylcholine chloride through various chemical reactions involving deuterated solvents and reagents, allowing for the incorporation of deuterium into the molecular structure. The compound has applications in both academic and pharmaceutical research settings, particularly in studies related to bladder dysfunction and other conditions influenced by muscarinic receptor activity.
Bethanechol-d6 (chloride) falls under the category of pharmaceutical agents and chemical standards. Specifically, it is classified as:
The synthesis of Bethanechol-d6 (chloride) typically involves a multi-step process that includes the following key stages:
The synthesis can be summarized in several steps:
Bethanechol-d6 (chloride) has a molecular formula of . The structure features:
Bethanechol-d6 (chloride) participates in various chemical reactions typical for quaternary ammonium compounds. Notable reactions include:
The reactivity profile includes:
Bethanechol-d6 (chloride) functions primarily through its agonistic action on muscarinic acetylcholine receptors. The mechanism can be described as follows:
Research indicates that Bethanechol acts predominantly on M3 muscarinic receptors in bladder tissues, facilitating detrusor muscle contraction and improving bladder function.
Studies have shown that deuterated compounds like Bethanechol-d6 exhibit altered pharmacokinetics compared to their non-labeled counterparts, making them valuable for research applications.
Bethanechol-d6 (chloride) has several significant applications in scientific research:
Deuterium (²H), a stable, non-radioactive hydrogen isotope with twice the atomic mass, forms stronger carbon bonds (C-²H versus C-¹H) due to its lower zero-point vibrational energy. This fundamental physicochemical property underpins the deuterium kinetic isotope effect (DKIE), wherein metabolic transformations involving cleavage of C-²H bonds experience significant rate reductions compared to their C-¹H counterparts. In bethanechol-d6 chloride, deuterium atoms are incorporated at six positions, creating a molecular scaffold designed to resist enzymatic degradation pathways that rapidly metabolize the protiated parent drug [3].
Table 1: Impact of Deuterium Substitution on Key Molecular Properties
Property | Bethanechol Chloride | Bethanechol-d6 Chloride | Significance |
---|---|---|---|
Molecular Weight | 196.68 g/mol | 202.71 g/mol | Facilitates mass spectrometric differentiation |
C-H Bond Dissociation Energy | ~414 kJ/mol (C-¹H) | ~439 kJ/mol (C-²H) | Increased bond strength slows metabolic cleavage |
Primary Kinetic Isotope Effect | Not applicable | 2-10 (per deuterium) | Reduced enzymatic oxidation rates |
Metabolic Lability Sites | Multiple | Selectively protected | Prolonged exposure potential |
The strategic objectives for deuteration in cholinergic agonists encompass:
Bethanechol chloride, the progenitor molecule of bethanechol-d6 chloride, is a direct-acting, quaternary ammonium parasympathomimetic agent devoid of nicotinic activity. Its therapeutic utility stems from selective agonism at muscarinic receptors (M1, M2, M3, M4, M5), with particular clinical relevance for M3 receptors densely expressed in detrusor smooth muscle and gastrointestinal tract. Activation of these receptors stimulates phospholipase C, triggering intracellular calcium release and subsequent smooth muscle contraction [1] [4] [5].
The pharmacological profile is characterized by:
Despite this targeted mechanism, limitations exist. The protiated bethanechol chloride undergoes relatively rapid enzymatic hydrolysis and oxidation, contributing to a short duration of action (typically ~1 hour after oral administration) and necessitating frequent dosing [1] [7]. Bethanechol-d6 chloride addresses this limitation through deuterium-enabled metabolic resistance, offering researchers a probe with optimized pharmacokinetics for mechanistic studies.
The conceptual foundation for deuterated pharmaceuticals emerged in the mid-20th century, but significant advances in synthetic chemistry and analytical technologies catalyzed their proliferation in the early 21st century. Bethanechol chloride itself, synthesized first in 1935, became a therapeutic mainstay for urinary retention and GI dysmotility based on its cholinergic properties and peripheral selectivity [1]. The development of its deuterated analog follows a broader trend exemplified by FDA-approved deuterated drugs (e.g., deutetrabenazine), exploiting DKIE for therapeutic benefit.
Table 2: Evolution of Deuterated Bethanechol Analogs
Timeframe | Development Milestone | Research Focus |
---|---|---|
1935 | Synthesis of Bethanechol Chloride | Identification of cholinergic activity |
1980s-1990s | Clinical studies on bethanechol efficacy | Establishing limitations in pharmacokinetics |
Early 2000s | Advances in deuterium incorporation techniques | Synthetic routes for complex deuteration |
2010s-Present | Availability of bethanechol-d6 chloride for research | Metabolic profiling, receptor binding studies, tracer applications |
Synthetic access to high-purity (>98%) bethanechol-d6 chloride enabled rigorous comparative investigations. Research trajectories focus on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7